molecular formula C16H20FNO B2868163 8-(3,4-Dimethylbenzoyl)-3-fluoro-8-azabicyclo[3.2.1]octane CAS No. 2310101-30-3

8-(3,4-Dimethylbenzoyl)-3-fluoro-8-azabicyclo[3.2.1]octane

Cat. No.: B2868163
CAS No.: 2310101-30-3
M. Wt: 261.34
InChI Key: LTRWDGUUWSKYPX-UHFFFAOYSA-N
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Description

8-(3,4-Dimethylbenzoyl)-3-fluoro-8-azabicyclo[321]octane is a complex organic compound that features a unique combination of a dimethylphenyl group and a fluorinated azabicyclooctane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,4-Dimethylbenzoyl)-3-fluoro-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting with the preparation of the azabicyclooctane core. This can be achieved through a series of cyclization reactions, often involving the use of fluorinated precursors and catalysts to introduce the fluorine atom at the desired position. The dimethylphenyl group is then attached via a Friedel-Crafts acylation reaction, using appropriate acylating agents and Lewis acid catalysts.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, advanced purification techniques like chromatography and recrystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

8-(3,4-Dimethylbenzoyl)-3-fluoro-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like hydroxide or amines replace the fluorine, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

8-(3,4-Dimethylbenzoyl)-3-fluoro-8-azabicyclo[3.2.1]octane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 8-(3,4-Dimethylbenzoyl)-3-fluoro-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom plays a crucial role in enhancing the compound’s binding affinity and selectivity. The azabicyclooctane structure provides a rigid framework that facilitates precise interactions with target sites, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3,4-Dimethylbenzoyl)-3-fluoro-8-azabicyclo[3.2.1]octane is unique due to its combination of a fluorinated azabicyclooctane core and a dimethylphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(3,4-dimethylphenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO/c1-10-3-4-12(7-11(10)2)16(19)18-14-5-6-15(18)9-13(17)8-14/h3-4,7,13-15H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRWDGUUWSKYPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2C3CCC2CC(C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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